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Abstract
Vorasidenib (formerly AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual

inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2)

enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers,

most notably in low-grade gliomas.[2][4][5] Vorasidenib functions by blocking the abnormal

production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal

cellular differentiation and inhibiting tumor growth.[2][4][6] This guide provides a detailed

overview of the chemical structure, physicochemical properties, mechanism of action, and key

experimental data related to Vorasidenib.

Chemical Structure and Identifiers
Vorasidenib is a triazine-based small molecule. Its chemical structure is characterized by a

central 1,3,5-triazine ring substituted with a chloropyridinyl group and two chiral (R)-1,1,1-

trifluoropropan-2-ylamino side chains.[2][7] The specific stereochemistry of these side chains is

crucial for its potent inhibitory activity.

Table 1: Chemical Identifiers for Vorasidenib
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Identifier Value

IUPAC Name

6-(6-Chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-

trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine[2]

[7]

CAS Number 1644545-52-7[2][7]

Molecular Formula C₁₄H₁₃ClF₆N₆[2][7]

Molecular Weight 414.74 g/mol [2][7]

SMILES

C--INVALID-LINK--

NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N--

INVALID-LINK--C(F)(F)F[2][7]

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-

11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-

7(2)14(19,20)21/h3-7H,1-2H3,

(H2,22,23,25,26,27)/t6-,7-/m1/s1[2][7]

InChIKey QCZAWDGAVJMPTA-RNFRBKRXSA-N[2][7]

Synonyms AG-881, Voranigo[2][7]

Physicochemical and Pharmacokinetic Properties
Vorasidenib was specifically developed to improve upon earlier generation IDH inhibitors by

enhancing blood-brain barrier penetration, a critical feature for treating brain tumors like glioma.

[1][2]

Table 2: Physicochemical and Pharmacokinetic Data for
Vorasidenib
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Property Value Source

Solubility

DMSO: ≥ 125 mg/mL (301.39

mM)[3]Water: < 0.1 mg/mL

(insoluble)[3]

[3]

XLogP 4.99 [8]

Topological Polar Surface Area 75.62 Å² [8]

Hydrogen Bond Donors 2 [8]

Hydrogen Bond Acceptors 6 [8]

Protein Binding 97% (in human plasma) [1]

Volume of Distribution (Vd)
3,930 L (mean, at steady-

state)
[1]

Brain Penetrance

Brain tumor-to-plasma

concentration ratio:

1.6[1]Brain-to-plasma AUC

ratio (mouse model): 1.33[9]

[1][9]

Metabolism

Primarily by CYP1A2, with

minor contributions from other

CYPs and non-CYP pathways.

[1]

[1]

Mechanism of Action and Signaling Pathway
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing

the conversion of isocitrate to α-ketoglutarate (α-KG).[5] In certain cancers, mutations in IDH1

(cytoplasmic) and IDH2 (mitochondrial) impart a neomorphic activity, causing the reduction of

α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG

competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases,

leading to widespread epigenetic dysregulation, a block in cellular differentiation, and

ultimately, oncogenesis.[5][6]
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Vorasidenib is a potent, allosteric inhibitor that binds to a pocket at the interface of the IDH1 or

IDH2 homodimer.[5][8] This binding locks the enzyme in an open, inactive conformation,

preventing the production of 2-HG.[5] The subsequent reduction in 2-HG levels is believed to

reverse the epigenetic blockade, allowing for normal cellular differentiation and leading to an

inhibition of tumor cell proliferation.[2][10]
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Vorasidenib inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.
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Preclinical and Clinical Efficacy
Vorasidenib has demonstrated potent, nanomolar inhibition of various IDH1 and IDH2 mutant

enzymes in biochemical assays and has shown strong antiproliferative activity in cancer cell

lines harboring these mutations.[3][10]

Table 3: In Vitro Inhibitory Activity of Vorasidenib (IC₅₀)
Enzyme Target IC₅₀ Value (nM)

IDH1 R132C 0.04 - 22

IDH1 R132G 0.04 - 22

IDH1 R132H 0.04 - 22

IDH1 R132S 0.04 - 22

IDH2 R140Q 7 - 14

IDH2 R172K 130

Source:[3][10]

In preclinical orthotopic mouse models of glioma, oral administration of Vorasidenib resulted in

greater than 97% inhibition of 2-HG production in brain tumor tissue, confirming its ability to

cross the blood-brain barrier and engage its target in vivo.[9][10]

The pivotal clinical evidence for Vorasidenib comes from the INDIGO (NCT04164901) trial, a

Phase 3 study in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2

mutation who had undergone surgery as their only prior treatment.[6][11]

Experimental Protocols & Methodologies
Preclinical Evaluation: Orthotopic Glioma Mouse Model
A common methodology to assess the in vivo efficacy and brain penetrance of drugs for glioma

involves an orthotopic xenograft model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.glpbio.com/vorasidenib.html
https://www.benchchem.com/product/b611703
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.glpbio.com/vorasidenib.html
https://www.benchchem.com/product/b611703
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7025383/
https://www.benchchem.com/product/b611703
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.cancer.gov/about-nci/organization/dcb/progress/cancer-biology-and-vorasidenib-development
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Setup

Treatment Phase

Endpoint Analysis

Human glioma cells
(e.g., TS603 with IDH1-R132H)

cultured as neurospheres

Stereotactic implantation
of cells into the brains

of immunodeficient mice

Allow tumors to establish

Randomize mice into
treatment groups

Oral gavage dosing:
- Vehicle Control

- Vorasidenib (e.g., 50 mg/kg)

Administer treatment
(e.g., daily for 4 days)

Sacrifice animals at
specified time points

Collect brain tumor tissue
and plasma samples

Quantify Vorasidenib levels
(LC-MS/MS)

Quantify 2-HG levels
(LC-MS/MS)

Click to download full resolution via product page

Workflow for assessing Vorasidenib efficacy in an orthotopic mouse model.
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Objective: To determine the brain penetrance of Vorasidenib and its pharmacodynamic

effect on 2-HG levels in an in vivo glioma model.[9][10]

Cell Lines: Human glioblastoma cells (e.g., U-87 MG) or patient-derived neurosphere cells

(e.g., TS603) engineered to express mutant IDH1 or IDH2 are used.[3][9]

Implantation: Cells are stereotactically injected into the brains of immunodeficient mice.

Treatment: Once tumors are established, mice are randomized to receive either vehicle

control or Vorasidenib orally.[9]

Analysis: After a defined treatment period, brain, tumor, and plasma are collected. Drug and

2-HG concentrations are quantified using liquid chromatography-mass spectrometry (LC-

MS/MS) to determine the brain-to-plasma ratio and the percent inhibition of the

oncometabolite.[9]

Clinical Trial Protocol: INDIGO (NCT04164901)
The INDIGO trial was a landmark study that established the efficacy of Vorasidenib.
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Patient Enrollment
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Simplified workflow of the Phase 3 INDIGO clinical trial.

Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.[6][11]

Patient Population: 331 patients aged 12 or older with grade 2 astrocytoma or

oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, who had undergone
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surgery as their only treatment.[2][11]

Intervention: Patients were randomized 1:1 to receive either Vorasidenib (40 mg orally once

daily) or a matched placebo.[11] Treatment was administered in continuous 28-day cycles.

[11]

Primary Endpoint: The primary efficacy outcome was progression-free survival (PFS) as

determined by a blinded independent review committee (BIRC) based on Response

Assessment for Neuro-Oncology for Low-Grade Gliomas (RANO-LGG) criteria.[11]

Key Secondary Endpoint: Time to next intervention (TTNI).[11]

Results: The trial demonstrated a statistically significant and clinically meaningful

improvement in PFS for patients treated with Vorasidenib compared to placebo.

Conclusion
Vorasidenib represents a significant therapeutic advance, providing the first targeted therapy

for patients with IDH-mutant low-grade glioma.[6] Its chemical structure is optimized for dual-

isoform inhibition and brain penetrance. By potently inhibiting mutant IDH1 and IDH2,

Vorasidenib effectively suppresses the production of the oncometabolite 2-HG, leading to a

profound delay in tumor progression. The robust preclinical data and the definitive results of the

Phase 3 INDIGO trial underscore the validity of this therapeutic strategy and establish

Vorasidenib as a new standard of care for this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. go.drugbank.com [go.drugbank.com]

2. Vorasidenib - Wikipedia [en.wikipedia.org]

3. glpbio.com [glpbio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://en.wikipedia.org/wiki/Vorasidenib
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://cdn.clinicaltrials.gov/large-docs/01/NCT04164901/Prot_000.pdf
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.cancer.gov/about-nci/organization/dcb/progress/cancer-biology-and-vorasidenib-development
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.benchchem.com/product/b611703?utm_src=pdf-body
https://www.benchchem.com/product/b611703?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB17097
https://en.wikipedia.org/wiki/Vorasidenib
https://www.glpbio.com/vorasidenib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. What is Vorasidenib used for? [synapse.patsnap.com]

5. pubs.acs.org [pubs.acs.org]

6. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI
[cancer.gov]

7. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

9. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and
2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

10. Vorasidenib | 1644545-52-7 | Benchchem [benchchem.com]

11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

To cite this document: BenchChem. [Vorasidenib: A Comprehensive Technical Guide on its
Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611703#chemical-structure-and-properties-of-
vorasidenib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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